![molecular formula C16H19ClN2O B7559059 [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7559059.png)
[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol, also known as CQPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has also been found to inhibit the replication of the malaria parasite by interfering with the heme detoxification pathway. Additionally, [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has been shown to inhibit the replication of the hepatitis C virus by interfering with the viral RNA replication.
Biochemical and Physiological Effects:
[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to their death. [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has also been found to inhibit the growth of blood vessels in tumors, which is essential for tumor growth and metastasis. Additionally, [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of several diseases.
Advantages and Limitations for Lab Experiments
[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has several advantages for lab experiments. It is easily synthesized using a simple and efficient method. [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol is also readily available and relatively inexpensive. However, [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has some limitations for lab experiments. It is highly toxic and must be handled with care. Additionally, [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has poor solubility in water, which can limit its use in some experiments.
Future Directions
[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has several potential future directions for scientific research. It may be studied further for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol may be studied for its potential use in the treatment of viral infections such as hepatitis C. Further research may also be conducted to explore the potential use of [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method is simple and efficient, and it has been found to exhibit antimalarial, antiviral, and anticancer properties. Further research may be conducted to explore its potential use in the treatment of neurodegenerative diseases and viral infections.
Synthesis Methods
[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol can be synthesized using a simple and efficient method. The synthesis involves the reaction of 5-chloro-8-hydroxyquinoline with piperidine and formaldehyde. The resulting product is [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol, which is a white crystalline powder.
Scientific Research Applications
[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimalarial, antiviral, and anticancer properties. [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
[1-[(5-chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c17-15-4-3-13(16-14(15)2-1-7-18-16)10-19-8-5-12(11-20)6-9-19/h1-4,7,12,20H,5-6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTICSRXHBFBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

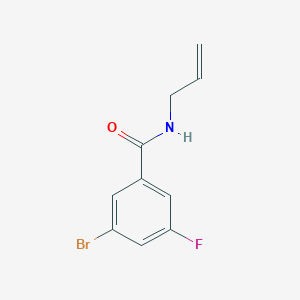
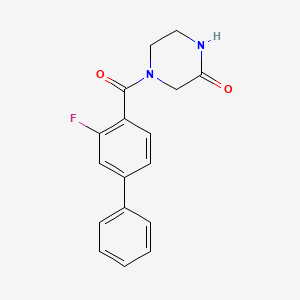
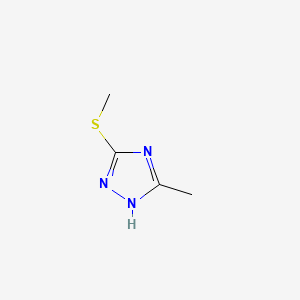
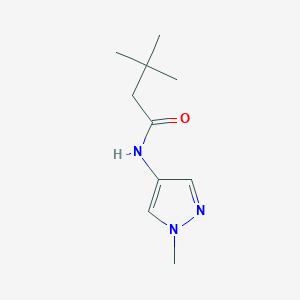
![2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]-N-phenylacetamide](/img/structure/B7559016.png)
![N-ethyl-1-[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B7559024.png)
![N-[4-(dimethylamino)-2-methylphenyl]-2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7559032.png)
![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7559039.png)
![2-[[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]methyl]indolizine-1-carbonitrile](/img/structure/B7559047.png)
![ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7559060.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559062.png)
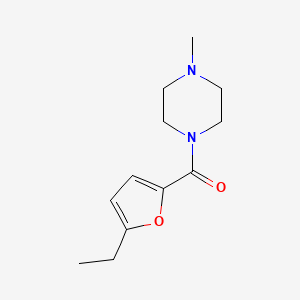
![N-[(2-phenoxypyridin-4-yl)methyl]propanamide](/img/structure/B7559071.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7559073.png)